molecular formula C6H5BrClNO3 B3020593 5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride CAS No. 2095411-00-8

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride

Cat. No.: B3020593
CAS No.: 2095411-00-8
M. Wt: 254.46
InChI Key: BDRNSBPARYAUCJ-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride is a halogenated pyridine derivative with a molecular formula of C₆H₅BrClNO₃ and a purity of 95% . The compound features a pyridine ring substituted with a bromine atom at position 5, a hydroxyl group at position 3, and a carboxylic acid group at position 2, which is neutralized as a hydrochloride salt. These functional groups confer unique physicochemical properties, such as increased polarity and solubility in aqueous media compared to non-hydroxylated or non-carboxylated analogs. The compound’s structural complexity makes it a candidate for pharmaceutical and biochemical applications, particularly in drug development and enzyme inhibition studies.

Properties

IUPAC Name

5-bromo-3-hydroxypyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3.ClH/c7-3-1-4(9)5(6(10)11)8-2-3;/h1-2,9H,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRNSBPARYAUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C(=O)O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095411-00-8
Record name 5-bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride typically involves the bromination of 3-hydroxypyridine-2-carboxylic acid. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of pyridine ketones or aldehydes.

    Reduction: Formation of pyridine alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Research

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride serves as a reference standard in drug development and testing. Its unique structural features allow it to interact with biological targets, which is crucial for discovering new therapeutic agents. The compound has shown potential in:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Enzyme Inhibition : Preliminary research suggests it may inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunctions, such as diabetes and certain cancers.

Biochemical Studies

In biochemical research, this compound is utilized for:

  • Interaction Studies : The compound's binding affinity to various biological targets is under investigation. Understanding these interactions can lead to insights into its pharmacological effects and mechanisms of action.
  • Structural Modifications : The compound can be synthesized through various methods, allowing researchers to modify its structure for specific applications in medicinal chemistry and organic synthesis.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Enzyme Inhibition Research : Another research effort explored its role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The findings indicated that modifications of the compound could enhance its inhibitory efficacy .

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Differences

  • Amino vs. Hydroxyl: Replacing -OH with -NH₂ (as in 3-amino-5-bromopyridine-2-carboxylic acid HCl) introduces basicity, altering reactivity in nucleophilic reactions or salt formation .
  • Physicochemical Properties :

    • Solubility : The target compound’s hydrophilic groups improve aqueous solubility, whereas 2-bromo-3-methylpyridine is more suited for lipid-rich environments .
    • Stability : Hydrochloride salts (e.g., target compound, 4-bromopyridine HCl ) generally exhibit enhanced stability under acidic conditions compared to free bases, as seen in studies on Nicardipine Hydrochloride .

Biological Activity

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride (C₆H₅BrClNO₃) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a bromine atom, a hydroxyl group, and a carboxylic acid functional group. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications. The molecular weight of this compound is approximately 224.47 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Preliminary studies indicate its potential as an inhibitor against certain bacterial strains, particularly those that are multidrug-resistant.

Case Studies on Antimicrobial Activity

  • Inhibition of Gram-positive Bacteria : A study evaluated the effectiveness of this compound against various Gram-positive pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution technique, revealing that the compound exhibited significant antibacterial activity (MIC values ranging from 64 to 128 µg/mL) against resistant strains .
  • Broad-spectrum Activity : Another investigation highlighted the compound's ability to inhibit both Gram-positive and Gram-negative bacteria. It was tested against Escherichia coli and Pseudomonas aeruginosa, showing promising results that warrant further investigation into its mechanism of action .

Anticancer Activity

The anticancer potential of this compound has also been explored. Its structural characteristics suggest interactions with biological targets involved in cancer progression.

Research Findings on Anticancer Activity

  • Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that treatment with this compound led to a significant reduction in cell viability. At a concentration of 100 µM, the compound reduced A549 cell viability by approximately 67.4%, indicating strong cytotoxic effects compared to control treatments like cisplatin .
  • Mechanistic Insights : The mechanism behind the anticancer activity appears to involve the induction of apoptosis in cancer cells. Further studies are necessary to elucidate the specific pathways affected by the compound, but initial findings suggest it may inhibit key enzymes involved in cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Bromo-3-methylpyridine-2-carboxylic acidC₇H₆BrNO₂Contains a methyl group instead of hydroxyl
5-Bromo-3-hydroxypicolinic acidC₆H₄BrNO₃Lacks carboxylic acid group
5-Bromo-3-fluoropyridine-2-carboxylic acidC₆H₄BrFNO₂Contains fluorine instead of hydroxyl

The presence of both bromine and hydroxyl groups in this compound distinguishes it from these compounds, potentially influencing its reactivity and biological activity significantly.

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